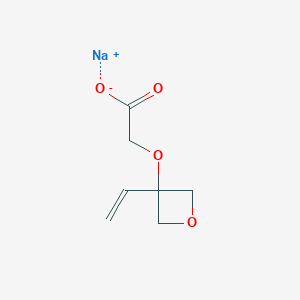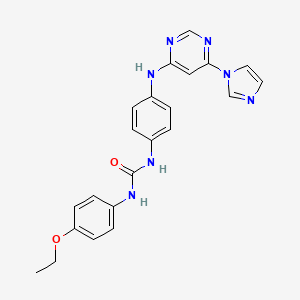![molecular formula C21H18N4O2 B2755449 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide CAS No. 847388-01-6](/img/structure/B2755449.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . This compound has been synthesized and evaluated for its anticancer activity against different human cancer cell lines .
Synthesis Analysis
A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds .
Chemical Reactions Analysis
The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .
Scientific Research Applications
Radiolabeled Ligands for AT1 Receptor Imaging
One application of compounds related to N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is in the development of radiolabeled ligands for angiotensin II, AT1 receptor imaging. For example, [11C]L-159,884, a potent and selective ligand for the AT1 receptor, was synthesized for this purpose (Hamill et al., 1996).
Antineoplastic Activity
Another application is in the development of antineoplastic agents. Compounds such as substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown potential in this area. Some of these compounds exhibited variable degrees of antineoplastic activity against certain cell lines (Abdel-Hafez, 2007).
Antimicrobial Screening
Compounds similar to this compound have been synthesized and screened for their antimicrobial activity. Such compounds showed promising results against various bacterial and fungal infections, indicating their potential in treating microbial diseases (Desai et al., 2013).
Anti-Platelet and Vasodilatory Activities
Some derivatives of the compound have been tested for anti-platelet and vasodilatory activities. Certain compounds in this category were found to have potent activities with low acute toxicity, suggesting their potential in treating conditions related to platelet aggregation and vascular diseases (Tanaka et al., 1994).
Breast Cancer Chemotherapy
A novel series of selenylated imidazo[1,2-a]pyridines, related to the compound , have been designed with the aim of providing activity against breast cancer. These compounds showed high cytotoxicity for certain cancer cells and induced cell death by apoptosis, making them promising candidates for breast cancer treatment (Almeida et al., 2018).
Inotropic Activity in Heart Failure Treatment
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines, compounds related to this compound, have been synthesized and shown to have inotropic activity, which could be beneficial in treating congestive heart failure (Spitzer et al., 1988).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives have been found to possess various pharmacological activities such as anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities . The structure of imidazo[1,2-a]pyridine is related to the purine ring system, and anti-inflammatory, insecticidal, acaricidal, and nematocidal activities of imidazo[1,2-a]pyridine derivatives have been reported .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to have a broad range of biological and pharmacological activities . This suggests that they may interact with multiple biochemical pathways, leading to their diverse pharmacological effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (admet) of similar compounds have been analyzed .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have been evaluated for their anticancer activity against different human cancer cell lines, and most of them showed good activity . In particular, some derivatives showed excellent anticancer activity against HeLa cell line .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-6-15(7-5-14)20(26)23-17-12-16(8-9-19(17)27-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVBWZCCPCTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Chlorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2755368.png)

![1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2755373.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755374.png)

![9-(4-bromophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755382.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)


![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)
![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)